AZ1495 AZ1495 IRAK4-IN-28 is a potent and selective IRAK4 inhibitor.
Brand Name: Vulcanchem
CAS No.: 2196204-23-4
VCID: VC0530819
InChI: InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25)
SMILES: C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5
Molecular Formula: C21H31N5O2
Molecular Weight: 385.51

AZ1495

CAS No.: 2196204-23-4

Cat. No.: VC0530819

Molecular Formula: C21H31N5O2

Molecular Weight: 385.51

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZ1495 - 2196204-23-4

Specification

CAS No. 2196204-23-4
Molecular Formula C21H31N5O2
Molecular Weight 385.51
IUPAC Name N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25)
Standard InChI Key DJVYXMINSBMUHH-QAQDUYKDSA-N
SMILES C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5
Appearance Solid powder

Introduction

Chemical Properties and Structure

AZ1495 is characterized as a weak base with a well-defined chemical structure. Its primary physicochemical properties make it suitable for experimental use in both in vitro and in vivo settings.

Basic Chemical Characteristics

AZ1495 possesses distinctive chemical properties that determine its pharmacological activity and utility in research settings. These properties are summarized in the following table:

PropertyValue
CAS Number2196204-23-4
Molecular FormulaC₂₁H₃₁N₅O₂
Molecular Weight385.5
Physical AppearanceWhite solid
SMILES NotationC1(C(C2CCOCC2)=CN3)=C3N=CN=C1N[C@@H]4CCC@@HCC4
Purity (Typical)≥98.0% (HPLC)

AZ1495 features a pyrrolopyrimidine core structure that contributes to its selective binding properties and pharmacological efficacy. The compound's chemical structure has been optimized for targeting IRAK4 while maintaining favorable drug-like properties .

Solubility Profile

The solubility characteristics of AZ1495 are critical considerations for experimental design. The compound exhibits differential solubility across common solvents used in laboratory research:

SolventSolubilityNotes
DMSO10 mg/mL (25.94 mM)May require ultrasonication
WaterInsolubleNot recommended
EthanolInsolubleNot recommended
10% DMSO + 90% (20% SBE-β-CD in saline)≥1 mg/mL (2.59 mM)Clear solution
10% DMSO + 90% corn oil≥1 mg/mL (2.59 mM)Clear solution

For optimal stability, AZ1495 should be stored as a powder at -20°C, with prepared solutions being aliquoted to avoid repeated freeze-thaw cycles that could compromise compound integrity .

Pharmacological Activity

AZ1495 demonstrates significant inhibitory activity against several kinases, with particularly high potency against IRAK4 and related targets.

Kinase Inhibition Profile

The compound exhibits potent inhibition across multiple kinase targets, with primary activity against IRAK4. The inhibition profile, represented by IC₅₀ values, is detailed below:

Target KinaseIC₅₀ Value
IRAK45 nM
IRAK123 nM
CLK150 nM
CLK25 nM
CLK48 nM
Haspin4 nM

The binding affinity of AZ1495 for IRAK4 is exceptionally high, with a Kd value of 0.0007 μM, demonstrating its strong interaction with the target enzyme .

Cellular Activity

The cellular effects of AZ1495 complement its enzymatic inhibition profile:

  • Enzyme assay IC₅₀ for IRAK4: 0.005 μM

  • Cellular assay IC₅₀ for IRAK4: 0.052 μM

  • Dose-dependent inhibition of NF-κB activation in DLBCL cell lines

  • Induction of cell death at lower concentrations when combined with BTK inhibitors in OCI-LY10 cells

These cellular effects highlight the compound's ability to effectively penetrate cell membranes and engage its target in biologically relevant settings.

Mechanism of Action

AZ1495 operates through specific inhibition of IRAK4, a key mediator in multiple inflammatory signaling cascades.

IRAK4 Pathway Inhibition

IRAK4 plays a critical role in the signal transduction of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. By inhibiting IRAK4, AZ1495 disrupts downstream signaling events that lead to the activation of nuclear factor kappa B (NF-κB) and subsequent inflammatory responses .

The compound's inhibitory action on IRAK4 alters several critical cellular processes:

  • Prevents phosphorylation of downstream substrates

  • Blocks formation of the myddosome signaling complex

  • Inhibits nuclear translocation of NF-κB transcription factors

  • Reduces production of pro-inflammatory cytokines

Relevance in Cancer Biology

In certain lymphoma subtypes, particularly those harboring MYD88 mutations (such as the L265P mutation), constitutive activation of the IRAK4 pathway contributes to cancer cell survival and proliferation. AZ1495's inhibition of this pathway represents a targeted approach to disrupting these oncogenic signaling mechanisms .

Research Applications

AZ1495 has demonstrated utility in multiple research applications, particularly in oncology investigations.

Lymphoma Research

The compound has shown particular promise in research involving diffuse large B-cell lymphoma (DLBCL), especially in subtypes with MYD88 mutations:

Novel Investigational Techniques

Innovative research approaches have incorporated AZ1495 into advanced experimental paradigms:

  • Utilized in hyperpolarized [1-¹³C] pyruvate magnetic resonance spectroscopic imaging to non-invasively monitor IRAK inhibition in PCNSL models

  • Applied in comparative studies between MYD88 mutant and wild-type patient-derived xenograft models to assess mutation-specific responses

OrganizationLocationResearch Focus
AstraZeneca Pharmaceuticals LPUnited StatesOriginal developer; central nervous system neoplasms, lymphoma
University of British ColumbiaCanadaCentral nervous system neoplasms, lymphoma
University of California, San FranciscoUnited StatesCentral nervous system neoplasms, lymphoma

The compound was initially developed by AstraZeneca Pharmaceuticals LP and continues to be investigated for potential advancement into clinical trials .

Comparative Advantages

AZ1495 offers several advantages compared to other compounds in its class.

Selectivity Profile

The compound demonstrates high selectivity for its primary target (IRAK4) while still maintaining activity against the related kinase IRAK1. This dual inhibition profile may provide advantages in therapeutic settings where both kinases contribute to disease pathology .

Physicochemical Properties

As an orally active compound with favorable drug-like properties, AZ1495 offers practical advantages for both research and potential therapeutic applications. Its chemical structure has been optimized to maintain efficacy while improving bioavailability and pharmacokinetic properties .

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